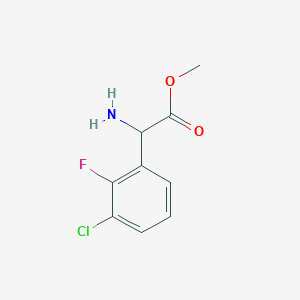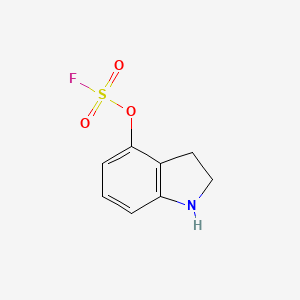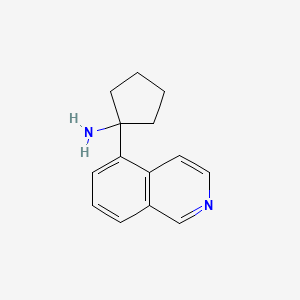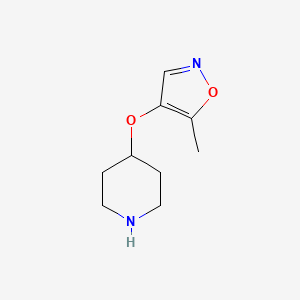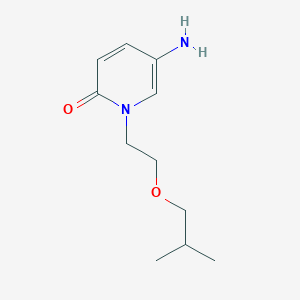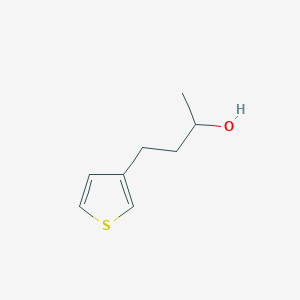
4-(Thiophen-3-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiophen-3-yl)butan-2-ol is an organic compound that features a thiophene ring attached to a butanol chain. Thiophene is a five-membered heteroaromatic ring containing sulfur, which is known for its stability and aromaticity. The presence of the thiophene ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butan-2-ol typically involves the reaction of thiophene with butan-2-ol under specific conditions. One common method is the Friedel-Crafts alkylation, where thiophene reacts with butan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then attaches to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
化学反应分析
Types of Reactions
4-(Thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: 4-(Thiophen-3-yl)butan-2-one
Reduction: 4-(Thiophen-3-yl)butan-1-ol
Substitution: Various substituted thiophene derivatives
科学研究应用
4-(Thiophen-3-yl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
作用机制
The mechanism of action of 4-(Thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
4-(Thiophen-3-yl)butan-2-ol can be compared with other thiophene derivatives:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a corrosion inhibitor.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiophene and butanol, making it versatile for various applications.
属性
分子式 |
C8H12OS |
|---|---|
分子量 |
156.25 g/mol |
IUPAC 名称 |
4-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C8H12OS/c1-7(9)2-3-8-4-5-10-6-8/h4-7,9H,2-3H2,1H3 |
InChI 键 |
IOGDEMOJKYADTN-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CSC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




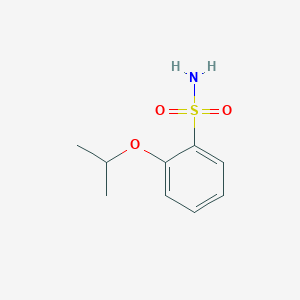

![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
